molecular formula C11H16O B13770869 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one CAS No. 5164-37-4

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

Cat. No.: B13770869
CAS No.: 5164-37-4
M. Wt: 164.24 g/mol
InChI Key: BQEMOFCSORNWQA-UHFFFAOYSA-N
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Description

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is an organic compound with the molecular formula C11H16O It is a derivative of naphthalene, characterized by a hexahydro structure with a methyl group at the 1-position and a ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-methyl-2-naphthalenone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:

1-methyl-2-naphthalenone+H2Pd/CThis compound\text{1-methyl-2-naphthalenone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 1-methyl-2-naphthalenone+H2​Pd/C​this compound

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or other positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Properties

CAS No.

5164-37-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C11H16O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h9H,2-7H2,1H3

InChI Key

BQEMOFCSORNWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2CCC1=O

Origin of Product

United States

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